2'-O-Propygylguanosine

Beschreibung

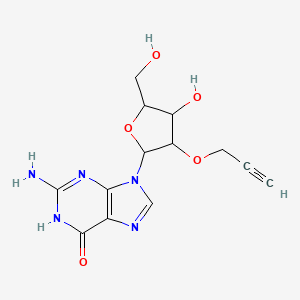

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H15N5O5 |

|---|---|

Molekulargewicht |

321.29 g/mol |

IUPAC-Name |

2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C13H15N5O5/c1-2-3-22-9-8(20)6(4-19)23-12(9)18-5-15-7-10(18)16-13(14)17-11(7)21/h1,5-6,8-9,12,19-20H,3-4H2,(H3,14,16,17,21) |

InChI-Schlüssel |

VBIXIAQUDWOPDT-UHFFFAOYSA-N |

Kanonische SMILES |

C#CCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 O Propargylguanosine and Its Functionalized Derivatives

Regioselective Synthesis of 2'-O-Propargylguanosine

The introduction of a propargyl group at the 2'-hydroxyl position of guanosine (B1672433) is a key modification that enables the subsequent functionalization of oligonucleotides. Achieving regioselectivity for the 2'-position over other reactive sites in the guanosine molecule is a significant synthetic challenge.

Strategies for Direct 2'-O-Alkylation

Direct alkylation of the 2'-hydroxyl group of guanosine requires a strategic approach to overcome the lack of inherent selectivity. The presence of multiple hydroxyl groups (2', 3', and 5') and reactive sites on the guanine (B1146940) base necessitates the use of protecting groups to ensure the desired regioselectivity.

A common strategy involves the temporary protection of the 3' and 5' hydroxyl groups, often simultaneously, using a bulky silyl (B83357) group such as the 1,3-dihalo-1,1,3,3-tetraisopropyldisiloxane (TIPDS) group. This protection leaves the 2'-hydroxyl group accessible for alkylation. To prevent side reactions on the guanine base, its exocyclic amino group and the O6 position are also typically protected. For instance, the O6 position can be protected with a 2-nitrophenyl or a tert-butyldiphenylsilyl group. rsc.org

With the protecting groups in place, the 2'-O-alkylation is carried out using propargyl bromide in the presence of a base. The choice of base and reaction conditions is crucial to favor the desired 2'-O-propargylation and minimize side reactions. After the successful introduction of the propargyl group, the protecting groups are removed under specific conditions to yield 2'-O-propargylguanosine.

| Step | Description | Key Reagents |

| 1 | Protection of 3' and 5' hydroxyls | 1,3-dihalo-1,1,3,3-tetraisopropyldisiloxane |

| 2 | Protection of the guanine base | Acyl or silyl groups |

| 3 | 2'-O-alkylation | Propargyl bromide, Base (e.g., NaH) |

| 4 | Deprotection | Fluoride source (for silyl groups), etc. |

Conversion to Phosphoramidite (B1245037) Building Blocks for Solid-Phase Oligonucleotide Synthesis

For the incorporation of 2'-O-propargylguanosine into oligonucleotides using automated solid-phase synthesis, it must be converted into a phosphoramidite building block. This process involves several key steps:

5'-O-Protection: The 5'-hydroxyl group of the protected 2'-O-propargylguanosine is selectively protected with a dimethoxytrityl (DMT) group. This acid-labile group is essential for the stepwise synthesis on a solid support.

Phosphitylation: The 3'-hydroxyl group is then reacted with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base such as N,N-diisopropylethylamine (DIPEA).

The resulting 2'-O-propargylguanosine phosphoramidite is a stable compound that can be readily used in automated oligonucleotide synthesizers. researchgate.net The phosphoramidite method allows for the efficient and sequential addition of nucleotide units to a growing oligonucleotide chain attached to a solid support. measurebiology.org

Preparation of 2'-O-Propargylguanosine Triphosphates for Enzymatic RNA/DNA Synthesis

In addition to chemical synthesis, 2'-O-propargylguanosine can be incorporated into nucleic acids enzymatically. This requires the conversion of the nucleoside into its 5'-triphosphate form. A common method for this conversion is the Yoshikawa procedure or its variations. nih.gov

This procedure typically involves:

Monophosphorylation: The 5'-hydroxyl group of 2'-O-propargylguanosine is first phosphorylated using a phosphorylating agent like phosphoryl chloride (POCl3) in a trialkylphosphate solvent.

Conversion to Triphosphate: The resulting monophosphate is then activated and reacted with a pyrophosphate salt, such as tributylammonium (B8510715) pyrophosphate, to form the triphosphate.

The synthesized 2'-O-propargylguanosine triphosphate (2'-O-propargyl-GTP) can then serve as a substrate for various DNA or RNA polymerases. nih.govfigshare.com Studies have shown that polymerases like Therminator and 9°N DNA polymerases can successfully incorporate these modified nucleotides into a growing nucleic acid chain. nih.gov This enzymatic approach provides a powerful tool for generating RNA or DNA molecules containing propargyl groups at specific positions. nih.govgoogle.comnih.govnews-medical.netresearchgate.net

Post-Synthetic Conjugation Approaches via Bioorthogonal Chemistry

The propargyl group introduced into oligonucleotides via 2'-O-propargylguanosine serves as a versatile handle for post-synthetic modification using bioorthogonal "click" chemistry. These reactions are highly specific and efficient, allowing for the attachment of a wide range of molecules to the nucleic acid.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Nucleic Acid Bioconjugation

While CuAAC is highly effective, the cytotoxicity of copper limits its application in living systems. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative for bioconjugation. SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide (B81097) without the need for a metal catalyst. magtech.com.cnnih.gov

In the context of 2'-O-propargylguanosine, the strategy is reversed: the oligonucleotide would need to be functionalized with an azide, and the molecule to be conjugated would bear the strained alkyne. However, for the propargylated oligonucleotide, the azide-bearing molecule of interest can be first reacted with a strained alkyne, and this product can then be used in a subsequent reaction. A more direct approach involves incorporating an azide-modified nucleotide into the oligonucleotide, which can then be directly reacted with a strained alkyne-modified molecule. nih.gov

SPAAC is particularly valuable for in vivo applications due to its biocompatibility. magtech.com.cn Although generally slower than CuAAC, the development of more reactive cyclooctynes has significantly improved the kinetics of SPAAC reactions. wustl.edu This makes it a powerful tool for labeling and tracking nucleic acids in living cells. nih.gov

Alternative Dipolar Cycloaddition Reactions (e.g., Nitrile Oxide-Alkyne Cycloaddition)

While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prevalent method for modifying propargylated nucleosides, alternative dipolar cycloaddition reactions provide valuable metal-free strategies for the functionalization of 2'-O-propargylguanosine. Among these, the nitrile oxide-alkyne cycloaddition (NOAC) stands out as a robust method for the synthesis of isoxazole-functionalized guanosine derivatives. nih.govmaynoothuniversity.ie This [3+2] cycloaddition reaction involves the reaction of a nitrile oxide (as the 1,3-dipole) with the alkyne moiety of 2'-O-propargylguanosine (as the dipolarophile) to form a stable five-membered isoxazole (B147169) ring. nih.govsemanticscholar.org

The reaction is highly efficient and proceeds with a high degree of regioselectivity, typically yielding the 3,5-disubstituted isoxazole regioisomer. A significant advantage of the NOAC reaction is its bioorthogonality; it can be performed under mild conditions and without the need for a metal catalyst, which can be advantageous when working with sensitive biological molecules. nih.gov

Nitrile oxides are generally unstable and are therefore generated in situ from stable precursors, most commonly aldoximes. mdpi.comnih.gov The oxidation of aldoximes to nitrile oxides can be achieved using various reagents, with common methods including the use of sodium hypochlorite (B82951) (NaOCl) in the presence of a base like triethylamine (B128534) (NEt₃), or N-chlorosuccinimide (NCS) and triethylamine. maynoothuniversity.iemdpi.com

The general scheme for the nitrile oxide-alkyne cycloaddition with 2'-O-propargylguanosine is depicted below:

Figure 1: General Reaction Scheme for Nitrile Oxide-Alkyne Cycloaddition on a Propargylated Guanosine Derivative.

The functionalization of propargylated nucleosides, including both base- and sugar-modified variants, via NOAC has been demonstrated to be a versatile tool in nucleic acid chemistry. maynoothuniversity.ie These reactions are typically characterized by high conversion rates, with reaction times varying from minutes to several hours, depending on the specific nitrile oxide used. maynoothuniversity.ie The resulting isoxazole-linked nucleosides are stable and have been explored for various applications, including their potential as antiviral and anticancer agents. maynoothuniversity.ienih.gov

Detailed research findings on the application of this methodology to propargylated nucleosides indicate that a variety of aliphatic and aromatic nitrile oxides can be successfully employed. The reaction conditions are generally mild, making this a suitable method for the late-stage functionalization of complex molecules.

Below is a representative data table illustrating the outcomes of nitrile oxide-alkyne cycloaddition on a propargylated nucleoside substrate with various nitrile oxides, based on typical results reported in the literature for analogous reactions. maynoothuniversity.ie

| Entry | Nitrile Oxide Precursor (Aldoxime) | R-Group | Typical Reaction Time | Typical Yield (%) |

| 1 | Benzaldehyde oxime | Phenyl | 4 h | >90 |

| 2 | 4-Methoxybenzaldehyde oxime | 4-Methoxyphenyl | 4 h | >90 |

| 3 | Pyridine-4-carboxaldehyde oxime | 4-Pyridyl | 6 h | 85-90 |

| 4 | Pivaldehyde oxime | tert-Butyl | 12 h | 75-85 |

| 5 | Glyoxylic acid oxime ethyl ester | Ethoxycarbonyl | 8 h | 80-90 |

This table showcases the versatility of the nitrile oxide-alkyne cycloaddition, allowing for the introduction of diverse functionalities onto the guanosine scaffold through the isoxazole linker. The generally high yields and mild reaction conditions underscore the utility of this approach as a powerful alternative to more common click chemistry reactions.

Applications of 2 O Propargylguanosine in Advanced Molecular and Cellular Research

Elucidation of Nucleic Acid Structure and Dynamics

The strategic incorporation of 2'-O-propargylguanosine into synthetic oligonucleotides provides a powerful method for investigating the complex structures and dynamic behaviors of DNA and RNA.

Guanine-rich sequences in nucleic acids can fold into four-stranded secondary structures known as G-quadruplexes (G4s). nih.gov These structures are formed by the stacking of G-quartets, which are square planar arrangements of four guanine (B1146940) bases stabilized by Hoogsteen hydrogen bonds. nih.gov RNA G-quadruplexes (rG4s) are implicated in key biological processes, including the regulation of transcription and translation. nih.gov

The folding kinetics and conformational dynamics of rG4s are complex, often involving multiple pathways and intermediate states. nih.govresearchgate.net By incorporating 2'-O-propargylguanosine at specific sites within a G4-forming sequence, researchers can attach molecular probes via click chemistry. These probes can report on the local environment and conformational changes during the folding process. For example, attaching a fluorescent dye allows for the monitoring of folding dynamics through changes in fluorescence intensity or lifetime. This approach provides site-specific information that is crucial for understanding the intricate mechanisms governing the formation and function of these important regulatory structures. nih.gov

The modification of oligonucleotides at the 2'-position of the ribose sugar is a well-established strategy to enhance their biophysical properties, particularly their stability when hybridized to a complementary strand. nih.govnih.gov The 2'-O-propargyl modification, like other 2'-O-alkyl groups, generally increases the thermal stability of nucleic acid duplexes. researchgate.netmdpi.com

This enhanced stability is attributed to the 2'-O-alkyl group favoring a C3'-endo sugar pucker conformation, which pre-organizes the oligonucleotide backbone into an A-form helix, the geometry characteristic of RNA-RNA and DNA-RNA duplexes. This pre-organization reduces the entropic penalty of hybridization, leading to a more stable duplex. researchgate.net Studies on various 2'-O-modifications have demonstrated a consistent increase in the melting temperature (Tm) of duplexes, indicating stronger binding. researchgate.netmdpi.com For instance, the introduction of 2'-O-propyl modifications into a DNA decamer increased the Tm of a DNA-RNA duplex by 3.1°C for each modification. researchgate.net While the propargyl group is structurally similar to the propyl group, its specific impact can be context-dependent.

Table 1: Effect of 2'-Ribose Modifications on the Thermal Stability (Tm) of Nucleic Acid Duplexes

| Modification Type | Duplex Type | Change in Tm per Modification (°C) |

|---|---|---|

| 2'-O-Propyl | DNA-DNA | +1.8 |

| 2'-O-Propyl | DNA-RNA | +3.1 |

| 2'-O-Methoxyethyl | DNA-DNA | +2.2 |

| 2'-O-Methoxyethyl | DNA-RNA | +4.1 |

| 2'-O-Aminopropyl | DNA-DNA | +0.3 |

| 2'-O-Aminopropyl | DNA-RNA | +1.0 |

Data derived from studies on decameric mixed-sequence oligonucleotides. researchgate.net

The conformation of a nucleic acid is critical for its recognition and interaction with other molecules, including proteins and small ligands. nih.gov Modifications to the sugar moiety can significantly influence the local and global structure of a DNA or RNA strand. The bulky 2'-O-propargyl group sterically favors the C3'-endo conformation of the ribose sugar. mdpi.com

Biomolecular Labeling Strategies for Imaging and Detection

The terminal alkyne of the propargyl group is a bioorthogonal handle, meaning it does not react with native functional groups found in cells. This allows for highly specific chemical ligation to a probe carrying a complementary azide (B81097) group, a reaction that has revolutionized biomolecular labeling. researchgate.net

Förster Resonance Energy Transfer (FRET) is a biophysical technique used to measure distances between two fluorophores, typically on the nanometer scale. addgene.org It requires labeling a biomolecule with two different dyes, a donor and an acceptor, at specific locations. addgene.orgstratech.co.uk

2'-O-Propargylguanosine enables the precise, post-synthetic placement of a fluorophore within an oligonucleotide sequence. thermofisher.com An oligonucleotide is first synthesized with the modified guanosine (B1672433) at the desired position. Subsequently, an azide-derivatized fluorophore is attached via the CuAAC click reaction. By incorporating two such modified nucleosides (one for the donor and one for the acceptor) at different positions within one or more interacting strands, researchers can create custom FRET probes. These probes can be used to study a variety of processes, including:

Real-time monitoring of DNA or RNA hybridization.

Analysis of conformational changes in complex nucleic acid structures like ribozymes or aptamers.

Investigation of protein-nucleic acid binding events.

Metabolic labeling is a powerful strategy to study the synthesis, trafficking, and degradation of biomolecules in living cells. nih.gov This approach involves feeding cells a modified precursor that is incorporated into newly synthesized molecules by the cell's own enzymatic machinery. researchgate.net

2'-O-Propargylguanosine can be used as a metabolic label for nascent RNA and potentially DNA. When introduced to cells, it can be converted into the corresponding triphosphate and incorporated into elongating nucleic acid chains by polymerases. Because the propargyl group is small and located at the 2'-position, it is often tolerated by the cellular machinery. The newly synthesized, alkyne-modified nucleic acids can then be visualized or isolated. The process typically involves fixing the cells, permeabilizing them, and then performing a click reaction with an azide-linked reporter molecule, such as a fluorescent dye for imaging or biotin (B1667282) for affinity purification and subsequent analysis (e.g., sequencing). researchgate.netnih.gov This technique allows for the spatiotemporal tracking of gene expression and RNA processing within the native cellular environment.

Table 2: General Workflow for Metabolic Labeling using 2'-O-Propargylguanosine

| Step | Description |

|---|---|

| 1. Incubation | Live cells are incubated with 2'-O-propargylguanosine, which is taken up by the cells. |

| 2. Incorporation | The cell's salvage pathways convert the nucleoside into a triphosphate, which is then incorporated into newly synthesized RNA by RNA polymerases. |

| 3. Cell Processing | Cells are fixed to preserve their structure and then permeabilized to allow entry of detection reagents. |

| 4. Click Reaction | An azide-functionalized reporter molecule (e.g., Alexa Fluor 488 azide) is added along with a copper catalyst to specifically label the alkyne-containing nascent RNA. |

Development of Molecular Beacons and Chimeric Probes for RNA Visualization

The modification of oligonucleotides at the 2'-position of the ribose sugar is a critical strategy for developing robust probes for RNA visualization in living cells. While modifications like 2'-O-methyl are used to enhance nuclease resistance and hybridization affinity, the incorporation of 2'-O-propargylguanosine offers the unique advantage of post-synthetic functionalization via bioorthogonal click chemistry. nih.govnih.govacs.org This approach provides significant flexibility in the design of sophisticated imaging tools such as molecular beacons and chimeric probes.

Molecular beacons are hairpin-shaped oligonucleotides with a fluorophore and a quencher at opposite ends. They fluoresce only upon binding to a specific target sequence, which forces the hairpin to open and separates the fluorophore from the quencher. nih.gov The introduction of 2'-O-propargylguanosine into the beacon's sequence does not prevent its function but instead provides a reactive alkyne handle. acs.org This handle allows for the covalent attachment of a wide array of molecules, including fluorophores, quenchers, or other reporters, after the oligonucleotide has been synthesized. acs.orgnih.gov This method is often more efficient and versatile than incorporating dye-modified phosphoramidites during automated synthesis.

Chimeric probes combine different types of modified nucleotides to optimize their performance. For instance, Locked Nucleic Acid (LNA) nucleotides can be included to increase the thermal stability and target affinity of a probe. nih.govrutgers.eduresearchgate.net A chimeric probe might contain 2'-O-propargylguanosine for labeling, LNA residues for enhanced binding, and a 2'-O-methyl backbone for nuclease resistance. nih.gov This combination allows for the creation of "tiny molecular beacons" which have shorter probe sequences, enabling them to access more structured regions of target RNA and hybridize at faster rates than conventional beacons. nih.govrutgers.eduresearchgate.net The propargyl group facilitates the attachment of bright and photostable dyes, which is crucial for real-time imaging of dynamic RNA processes in living cells. nih.govmdpi.com

Interrogation of Biomolecular Interactions

Characterization of Nucleic Acid-Protein Binding Events

Understanding the intricate interactions between nucleic acids and proteins is fundamental to molecular biology. 2'-O-Propargylguanosine serves as a powerful tool for dissecting these binding events. By incorporating this modified nucleoside into a specific site within an RNA or DNA sequence, researchers can introduce a unique chemical handle to probe the surrounding microenvironment. nih.govresearchgate.net

The primary strategy involves using the propargyl group for covalent cross-linking studies. After the 2'-O-propargylguanosine-containing nucleic acid is incubated with its putative binding protein, a bifunctional linker molecule, often containing an azide group, can be "clicked" onto the propargyl handle. acs.orgnih.gov The other end of the linker can then be activated (e.g., by UV light) to form a covalent bond with the nearby protein. This effectively traps the protein-nucleic acid complex, allowing for the identification of the binding protein and the precise location of the interaction site. nih.gov

Furthermore, the introduction of the relatively bulky 2'-O-propargyl group can be used as a steric probe. nih.gov The 2'-hydroxyl group of ribose is a common point of contact for RNA-binding proteins. nih.gov By replacing the natural hydroxyl group with a propargyl group at a suspected guanosine interaction site, researchers can assess the impact on protein binding affinity. A significant decrease in binding suggests that the 2'-hydroxyl at that specific position is a critical recognition point for the protein. nih.govias.ac.in Conversely, if binding is unaffected, it indicates that this position is not essential for the interaction, providing valuable structural information about the complex. uniroma1.it

Assessment of Polymerase and Ligase Substrate Recognition of Modified Nucleotides

The ability of enzymes to process modified nucleotides is a key consideration in many molecular biology techniques. Studies have shown that the triphosphate form of 2'-O-propargylguanosine (2'-O-pGTP) can be recognized and incorporated into a growing DNA strand by certain DNA polymerases. nih.gov This enzymatic incorporation is a crucial alternative to chemical synthesis for preparing alkyne-modified nucleic acids.

Primer extension experiments have demonstrated that thermostable DNA polymerases, such as 9°N and Therminator DNA polymerase, can successfully utilize 2'-O-propargyl-modified dNTPs, including the guanosine analog. nih.gov The efficiency of incorporation allows for the enzymatic preparation of oligonucleotides containing one or more alkyne handles, which are then available for subsequent click-chemistry-based labeling. nih.govuni-muenchen.de

| Enzyme | Modified Substrate Accepted | Application |

| 9°N DNA Polymerase | 2'-O-propargyl-ATP, -GTP, -UTP | Enzymatic preparation of alkyne-modified DNA nih.gov |

| Therminator DNA Polymerase | 2'-O-propargyl-ATP, -GTP, -UTP | Enzymatic preparation of alkyne-modified DNA nih.gov |

| T7 RNA Polymerase | O-propargyl-guanosine-5′-monophosphate | 5'-end labeling of RNA uni-muenchen.de |

| T4 RNA Ligase | Alkynylated 3′,5′-uridine bisphosphate | 3'-end and internal labeling of RNA uni-muenchen.de |

The recognition of modified nucleotides by ligases is also a critical area of investigation. DNA and RNA ligases are sensitive to the structure of the nucleic acid duplex at the ligation junction. nih.gov The presence of a bulky group like 2'-O-propargyl at or near the ligation site can sterically hinder the enzyme's active site, thereby reducing or inhibiting ligation efficiency. nih.govnih.gov This property can be exploited to study the structural requirements and fidelity of various ligases. By systematically placing 2'-O-propargylguanosine at different positions relative to a nick, researchers can map the enzyme's active site and better understand its mechanism of substrate recognition. nih.gov

Construction of Chemically Modified Biopolymers and Research Tools

Engineering of Functionalized RNA and DNA Constructs

The propargyl group at the 2'-O-position of guanosine is a versatile handle for the construction of highly functionalized nucleic acid molecules. nih.govsemanticscholar.org The primary advantage of this modification is its compatibility with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction. acs.orgnih.gov This allows for the straightforward, post-synthetic conjugation of alkyne-bearing DNA and RNA to a vast range of azide-modified molecules.

The process begins with the synthesis of an oligonucleotide containing one or more 2'-O-propargylguanosine residues. This can be achieved through standard solid-phase phosphoramidite (B1245037) chemistry or via enzymatic incorporation of the corresponding triphosphate. nih.govsemanticscholar.org Once the alkyne-modified biopolymer is purified, it can be reacted with an azide-functionalized molecule of interest. This modular approach has been used to attach a variety of functional groups, as detailed in the table below.

| Functional Moiety (Azide-Modified) | Application of Resulting Construct |

| Fluorophores (e.g., Nile Red Azide) | Fluorescent labeling for imaging and detection nih.gov |

| Biotin Azide | Affinity purification, pull-down assays, and immobilization |

| Peptides/Proteins | Creation of nucleic acid-peptide conjugates for therapeutic or diagnostic use nih.gov |

| Cross-linking Agents | Probing nucleic acid-protein interactions nih.gov |

| Therapeutic Drugs | Targeted drug delivery systems nih.gov |

This method provides a powerful platform for tailoring the properties of DNA and RNA, enabling the development of novel research tools, diagnostic probes, and therapeutic agents. nih.govnih.govmdpi.com

Development of Bioorthogonal Systems for Synthetic Biology Applications

Synthetic biology aims to design and construct new biological parts, devices, and systems. A key requirement in this field is the ability to perform specific chemical reactions within a complex biological environment without interfering with native cellular processes. nih.gov Reactions that meet these criteria are termed bioorthogonal. nih.govnih.gov The click reaction between an alkyne (like the one on 2'-O-propargylguanosine) and an azide is a premier example of a bioorthogonal ligation. acs.orgmdpi.combohrium.com

By incorporating 2'-O-propargylguanosine into synthetic genes or RNA-based circuits, synthetic biologists can create components that are pre-equipped for specific, externally controlled modifications. uni-muenchen.de For example, an RNA scaffold containing propargyl groups can be introduced into a cell. Subsequently, adding different azide-modified proteins or small molecules could trigger the self-assembly of a specific ribonucleoprotein complex, activating a desired cellular function. uniroma1.it

This strategy allows for the post-transcriptional or post-replicative programming of biological systems. It enables researchers to label and track synthetic constructs in real-time, control the assembly of artificial protein-nucleic acid complexes, and tether synthetic circuits to specific subcellular locations. nih.gov The chemical stability and orthogonality of the alkyne handle provided by 2'-O-propargylguanosine make it an invaluable component in the toolbox for building robust and controllable synthetic biological systems. acs.orgresearchgate.netresearchgate.net

Advanced Analytical and Characterization Techniques for Modified Oligonucleotides

Spectroscopic Methodologies for Structural Verification and Interaction Studies

Spectroscopic techniques are fundamental in the structural elucidation and study of intermolecular interactions of modified oligonucleotides. Nuclear Magnetic Resonance (NMR) and Förster Resonance Energy Transfer (FRET) are two powerful methodologies in this context.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the atomic-level structural verification of modified nucleosides and oligonucleotides. For a molecule like 2'-O-propargylguanosine, NMR is instrumental in confirming the successful installation of the propargyl group at the 2'-position of the ribose sugar.

1H NMR spectra would reveal characteristic signals for the protons of the propargyl group, typically a triplet for the acetylenic proton and a doublet for the methylene (B1212753) protons, confirming its presence.

13C NMR provides further confirmation by showing the chemical shifts of the carbons in the propargyl moiety.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) , are employed to establish the connectivity between protons and carbons, definitively assigning the modification to the 2'-oxygen. nih.gov

Förster Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a donor and an acceptor. In the context of oligonucleotides modified with 2'-O-propargylguanosine, FRET is a valuable tool for studying dynamic processes such as hybridization, conformational changes, and interactions with other biomolecules. nih.gov The propargyl group serves as a convenient attachment point for a fluorophore via click chemistry. By incorporating a donor and an acceptor fluorophore at specific locations within an oligonucleotide or on interacting strands, changes in fluorescence can be monitored to deduce structural dynamics. nih.gov For instance, the formation of a duplex between two labeled oligonucleotides can bring the donor and acceptor into close proximity, resulting in a FRET signal. nih.gov

| Technique | Application for 2'-O-Propargylguanosine Oligonucleotides | Key Information Obtained |

| NMR | Structural verification of the modified nucleoside and oligonucleotide. | Presence and location of the 2'-O-propargyl group, conformational details of the oligonucleotide. |

| FRET | Studying hybridization, conformational changes, and intermolecular interactions. | Distance changes between labeled points, dynamics of molecular interactions. |

Mass Spectrometry for Oligonucleotide Sequence and Modification Confirmation

Mass spectrometry (MS) is an indispensable tool for the precise mass determination and sequence verification of oligonucleotides, including those containing modifications like 2'-O-propargylguanosine. colby.edu The two most common ionization techniques employed for this purpose are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). idtdna.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of oligonucleotides. It is a soft ionization technique that generates intact molecular ions with multiple charges, allowing for the analysis of high-molecular-weight compounds on mass analyzers with a limited mass-to-charge (m/z) range. umich.edu The high accuracy of ESI-MS enables the confirmation of the expected molecular weight of the 2'-O-propargylguanosine-modified oligonucleotide, thereby verifying the successful incorporation of the modification. idtdna.com

Tandem Mass Spectrometry (MS/MS) , often coupled with ESI, is a powerful method for sequence confirmation. enovatia.com In an MS/MS experiment, a specific precursor ion of the oligonucleotide is selected and fragmented. The resulting fragment ions provide sequence-specific information, allowing for the verification of the base sequence and the localization of the 2'-O-propargylguanosine modification within the oligonucleotide chain. nih.gov

| Ionization Method | Key Features | Application to Modified Oligonucleotides |

| ESI-MS | Soft ionization, produces multiply charged ions, high mass accuracy. | Confirms the molecular weight of the intact oligonucleotide, verifying the presence of the 2'-O-propargylguanosine modification. idtdna.com |

| MALDI-TOF-MS | Tolerant to some sample impurities, primarily produces singly charged ions. | Rapid determination of molecular weight for quality control. colby.edu |

| Tandem MS (MS/MS) | Fragments precursor ions to generate sequence-specific product ions. | Confirms the nucleotide sequence and pinpoints the location of the 2'-O-propargylguanosine modification. enovatia.com |

Chromatographic and Electrophoretic Separations of Modified Nucleic Acids

The purification and analysis of synthetic oligonucleotides containing modifications such as 2'-O-propargylguanosine rely heavily on high-resolution separation techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC) is a cornerstone for both the analysis and purification of modified oligonucleotides. atdbio.com Reversed-phase HPLC (RP-HPLC) is a commonly used mode that separates oligonucleotides based on their hydrophobicity. thermofisher.com The presence of the 2'-O-propargyl group can alter the retention time of the modified oligonucleotide compared to its unmodified counterpart. Ion-pair reversed-phase liquid chromatography (IP-RP-LC) is often employed to enhance the resolution of oligonucleotide separations. gimitec.com Ultra-performance liquid chromatography (UPLC) offers faster and more efficient separations compared to traditional HPLC, making it a valuable tool for the high-throughput analysis of modified oligonucleotides. waters.comwaters.com

Capillary Electrophoresis (CE) is another powerful technique for the analysis of nucleic acids, offering high resolution and requiring only small sample volumes. nyu.edunih.gov CE separates molecules based on their charge-to-size ratio in a capillary filled with a conductive buffer. nih.gov For oligonucleotides, CE can effectively separate species based on their length and the presence of modifications that alter their electrophoretic mobility. researchgate.net

| Separation Technique | Principle of Separation | Relevance for 2'-O-Propargylguanosine Oligonucleotides |

| HPLC/UPLC | Based on hydrophobicity and interactions with a stationary phase. atdbio.comgimitec.com | Purification of the modified oligonucleotide from synthetic impurities and analysis of purity. waters.comox.ac.uk |

| Capillary Electrophoresis (CE) | Based on charge-to-size ratio and electrophoretic mobility. nih.gov | High-resolution analysis of purity and detection of by-products. nih.gov |

Advanced Microscopy for Imaging Labeled Cellular Components

The propargyl group on 2'-O-propargylguanosine serves as a bioorthogonal handle for the attachment of reporter molecules, such as fluorophores, via click chemistry. This enables the visualization of the modified oligonucleotides within cellular environments using advanced microscopy techniques.

Fluorescence Microscopy is a key technique for imaging the localization and trafficking of labeled oligonucleotides in living cells. nih.govbiorxiv.org After introducing the 2'-O-propargylguanosine-containing oligonucleotide into cells, it can be covalently labeled in situ with a fluorescent azide (B81097) probe through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC). nih.gov

Confocal Microscopy provides high-resolution images by eliminating out-of-focus light, allowing for the detailed visualization of the subcellular distribution of the labeled oligonucleotides. numberanalytics.com

Super-Resolution Microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM), can overcome the diffraction limit of light, enabling the visualization of labeled oligonucleotides at the nanoscale. nih.govresearchgate.net This allows for the investigation of their interactions with specific cellular structures and other biomolecules with unprecedented detail. nih.gov

| Microscopy Technique | Key Advantage | Application for 2'-O-Propargylguanosine Oligonucleotides |

| Confocal Microscopy | Optical sectioning, reduced background fluorescence. numberanalytics.com | Visualization of the subcellular localization of fluorescently labeled oligonucleotides. |

| Super-Resolution Microscopy | Imaging below the diffraction limit of light. nih.gov | Nanoscale imaging of oligonucleotide interactions with cellular components. nih.gov |

Future Directions and Emerging Research Avenues for 2 O Propargylguanosine

Innovation in Bioconjugation Chemistries for Enhanced Efficiency and Specificity

The future of 2'-O-Propargylguanosine in bioconjugation lies in the development of more efficient and specific ligation chemistries. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and widely used method, ongoing research is focused on overcoming its limitations, such as copper cytotoxicity and potential off-target reactions. Innovations are geared towards bioorthogonal reactions that proceed under physiological conditions with faster kinetics and improved specificity.

One promising avenue is the advancement of strain-promoted azide-alkyne cycloaddition (SPAAC), which eliminates the need for a toxic copper catalyst. Research is focused on designing novel cyclooctynes with optimized ring strain and electronics to accelerate reaction rates with azides. Furthermore, the development of new catalyst systems for CuAAC, such as those employing copper-ligand complexes, aims to reduce copper concentration and enhance biocompatibility.

Another area of innovation involves photo-induced click chemistry, which offers spatiotemporal control over the conjugation process. By using light to trigger the reaction, researchers can achieve site-specific labeling in complex biological systems. The development of new photo-cages and photo-activatable reagents compatible with 2'-O-Propargylguanosine will be crucial for these advancements.

Table 1: Emerging Bioconjugation Strategies for 2'-O-Propargylguanosine

| Bioconjugation Strategy | Advantages | Potential Applications |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, bioorthogonal, high specificity. | Live-cell imaging, in vivo labeling of biomolecules. |

| Improved Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Faster kinetics, reduced copper toxicity. | Synthesis of complex bioconjugates, development of therapeutic oligonucleotides. |

| Photo-induced Click Chemistry | Spatiotemporal control, high precision. | Site-specific modification of RNA, controlled release of therapeutic agents. |

Expansion into Multi-omic Analysis and High-Throughput Screening Platforms

The ability to incorporate 2'-O-Propargylguanosine into nucleic acids opens up exciting possibilities for multi-omic analyses, which integrate data from different "omics" layers, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a more comprehensive understanding of biological systems. nih.govmdpi.commdpi.com By using 2'-O-Propargylguanosine as a metabolic label, researchers can isolate and identify newly synthesized RNA molecules and their interacting partners.

Future research will focus on integrating RNA-centric omics with other omics technologies. For instance, combining metabolic labeling with 2'-O-Propargylguanosine with proteomic techniques like mass spectrometry can help identify the proteins that interact with specific RNA molecules in different cellular states. youtube.com This approach, known as RNA-protein interactome capture, can provide valuable insights into gene regulation and cellular signaling pathways.

Furthermore, the amenability of 2'-O-Propargylguanosine to click chemistry makes it highly suitable for the development of high-throughput screening (HTS) platforms. nih.govplos.org HTS allows for the rapid screening of large libraries of compounds to identify those that modulate a specific biological process. By incorporating 2'-O-Propargylguanosine into a reporter system, researchers can design assays where a click-based fluorescent readout indicates the activity of a particular enzyme or the binding of a drug to its target.

Table 2: Applications of 2'-O-Propargylguanosine in Multi-omic and High-Throughput Screening

| Application | Description | Potential Insights |

| RNA-Protein Interactome Capture | Identification of proteins that bind to newly synthesized RNA containing 2'-O-Propargylguanosine. | Understanding post-transcriptional gene regulation and the formation of ribonucleoprotein complexes. |

| Metabolic Labeling of RNA | Tracking the synthesis and degradation of RNA molecules in living cells. | Elucidating RNA dynamics in response to various stimuli and in disease states. |

| Click Chemistry-Based HTS Assays | Development of fluorescent or colorimetric assays for drug discovery and enzyme profiling. | Identification of novel therapeutic agents and inhibitors of RNA-modifying enzymes. |

Integration with Nanotechnology for Advanced Biosensing and Material Science Applications

The convergence of 2'-O-Propargylguanosine chemistry with nanotechnology presents a fertile ground for the development of advanced biosensors and novel materials. nih.govresearchgate.net The precise control over the placement of the propargyl group allows for the site-specific immobilization of nucleic acids onto nanostructured surfaces, such as gold nanoparticles, quantum dots, and carbon nanotubes. thecmrs.in

In the realm of biosensing, this enables the creation of highly sensitive and specific detection platforms. mdpi.comnih.gov For example, DNA or RNA probes functionalized with 2'-O-Propargylguanosine can be attached to a nanoparticle surface via click chemistry. The hybridization of these probes to a target nucleic acid sequence can then be detected through changes in the optical or electrical properties of the nanomaterial. researchgate.net Future research will focus on developing multiplexed biosensors capable of detecting multiple analytes simultaneously and integrating these sensors into point-of-care diagnostic devices.

In material science, the ability to organize nucleic acid structures with nanoscale precision opens up possibilities for creating novel biomaterials with tailored properties. mdpi.com By using 2'-O-Propargylguanosine-modified oligonucleotides as building blocks, researchers can construct DNA origami and other self-assembling nanostructures. These structures can serve as scaffolds for the precise positioning of proteins, enzymes, and nanoparticles, leading to the development of new catalysts, drug delivery systems, and electronic components.

Development of Novel Chemical Probes for Underexplored Biological Processes

The unique reactivity of 2'-O-Propargylguanosine makes it an ideal scaffold for the development of novel chemical probes to investigate complex and underexplored biological processes. researchgate.netcuny.edu By attaching different functional moieties to the propargyl group, researchers can create a diverse toolkit of probes for studying RNA modifications, enzyme activities, and cellular imaging. nih.gov

A key area of future research is the development of probes for studying the epitranscriptome, the collection of chemical modifications that occur on RNA. Many of these modifications are dynamic and play crucial roles in regulating gene expression. By designing 2'-O-Propargylguanosine-based probes that can be incorporated into RNA and then selectively react with specific modifying enzymes, researchers can map the location and dynamics of these modifications across the transcriptome.

Another emerging application is the development of activity-based probes to profile the activity of RNA-modifying enzymes. These probes typically consist of a reactive group that covalently binds to the active site of an enzyme, a reporter tag for detection, and a recognition element that directs the probe to the target enzyme. 2'-O-Propargylguanosine can serve as a versatile handle to connect these different components.

Furthermore, the development of fluorogenic probes based on 2'-O-Propargylguanosine will enhance our ability to visualize RNA and its interactions in living cells. nih.gov These probes are designed to become fluorescent only upon reacting with their target, thereby minimizing background signal and enabling high-contrast imaging.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.